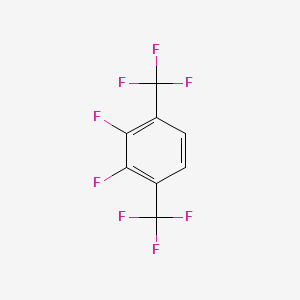

2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-difluoro-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F8/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOYZOCIRIBZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to a Proposed Synthesis of 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene

Abstract

This technical guide outlines a plausible and robust multi-step synthesis pathway for 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene, a highly fluorinated aromatic compound with potential applications in medicinal chemistry, agrochemicals, and materials science. Given the absence of a direct, documented synthesis in publicly available literature, this paper constructs a logical, chemically sound route based on well-established, industrially relevant transformations. The proposed pathway begins with a commercially viable starting material, p-xylene, and proceeds through nitration, reduction, fluoro-dediazoniation (Balz-Schiemann reaction), radical side-chain chlorination, and concludes with a halogen exchange (Halex) fluorination. This guide provides a detailed rationale for each synthetic step, step-by-step experimental protocols, and a summary of the key transformations, designed for an audience of researchers and drug development professionals.

Introduction and Strategic Overview

The incorporation of fluorine and trifluoromethyl (CF₃) groups into aromatic scaffolds is a cornerstone of modern chemical design. These modifications can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them highly valuable in the development of pharmaceuticals and advanced materials. The target molecule, 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene, represents a sterically congested and electron-deficient aromatic system. The precise arrangement of two vicinal fluorine atoms and two para-oriented trifluoromethyl groups presents a significant synthetic challenge.

Direct synthesis of such a polysubstituted benzene is impractical. Therefore, a building-block approach is necessary, where the benzene core is functionalized in a stepwise manner. The strategy detailed herein leverages a classic industrial method for producing bis(trifluoromethyl)benzenes from xylenes.[1][2][3] The core of this strategy is the conversion of methyl groups into trifluoromethyl groups via a two-step chlorination-fluorination sequence. The primary challenge, therefore, is the synthesis of the requisite precursor: 2,3-difluoro-p-xylene.

This guide proposes a four-stage synthesis, as illustrated below.

Figure 1. Proposed four-stage synthesis pathway for the target molecule.

Detailed Synthetic Pathway and Experimental Protocols

Stage 1: Synthesis of 2,3-Diamino-p-xylene

The initial steps involve installing amino groups at the 2 and 3 positions of p-xylene, which will serve as precursors for the fluorine atoms.

-

Nitration of p-Xylene: The first step is a double electrophilic aromatic substitution to introduce two nitro groups. The methyl groups are ortho-, para-directing. Nitrating p-xylene will yield a mixture of isomers, but the 2,3-dinitro derivative can be formed and separated.

-

Reduction of Dinitro Intermediate: The dinitro compound is then reduced to the corresponding diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Synthesis of 2,3-Diamino-p-xylene

Step A: 2,3-Dinitro-p-xylene

-

To a stirred mixture of concentrated sulfuric acid (200 mL) and concentrated nitric acid (100 mL) in a three-neck flask equipped with a mechanical stirrer and a thermometer, cool the solution to 0°C in an ice-salt bath.

-

Slowly add p-xylene (53 g, 0.5 mol) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice (1 kg). The solid precipitate is collected by vacuum filtration.

-

Wash the crude product thoroughly with cold water until the washings are neutral, then with a cold 5% sodium bicarbonate solution, and finally with water again.

-

Recrystallize the crude product from ethanol to isolate 2,3-dinitro-p-xylene.

Step B: 2,3-Diamino-p-xylene

-

In a Parr hydrogenation apparatus, charge a pressure vessel with 2,3-dinitro-p-xylene (39.2 g, 0.2 mol), ethanol (250 mL), and 10% Palladium on carbon (Pd/C) (1.0 g).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

-

Heat the mixture to 40-50°C and shake until hydrogen uptake ceases (typically 4-8 hours).

-

Cool the vessel to room temperature, vent the excess hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 2,3-diamino-p-xylene, which can be purified by crystallization or used directly in the next step.

Stage 2: Fluoro-dediazoniation via Double Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring.[4][5] It involves the diazotization of an aniline derivative, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[6][7] This approach avoids the direct use of highly corrosive and toxic elemental fluorine.

Experimental Protocol: 2,3-Difluoro-p-xylene

-

Prepare a solution of fluoroboric acid (HBF₄, 48% in water, ~1.2 mol) and cool it to -5°C in an ice-salt bath.

-

Dissolve 2,3-diamino-p-xylene (68 g, 0.5 mol) in a suitable volume of ethanol and add it slowly to the cold HBF₄ solution.

-

Prepare a solution of sodium nitrite (NaNO₂, 76 g, 1.1 mol) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the reaction mixture, maintaining the temperature below 0°C. Stir for 1 hour after addition is complete. A precipitate of the bis(diazonium) tetrafluoroborate salt should form.

-

Collect the salt by filtration, wash with cold 5% HBF₄, then with cold ethanol, and finally with cold diethyl ether.

-

Caution: Diazonium salts can be explosive when dry. Handle with care and do not use metal spatulas.

-

Suspend the moist salt in a high-boiling, inert solvent like xylene or decane.[4][7]

-

Gently heat the suspension. Decomposition will begin, evidenced by the evolution of nitrogen gas and boron trifluoride. Control the heating rate to maintain a steady evolution of gas.

-

After gas evolution ceases, heat the mixture to ~100°C for 30 minutes to ensure complete reaction.

-

Cool the mixture and wash with 5% NaOH solution, then water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation to yield 2,3-difluoro-p-xylene.

Stage 3 & 4: Conversion of Methyl Groups to Trifluoromethyl Groups

This two-stage process is a robust industrial method for synthesizing benzotrifluorides from toluenes.[8]

-

Radical Side-Chain Chlorination: The methyl groups of 2,3-difluoro-p-xylene are converted to trichloromethyl (-CCl₃) groups. This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN).[1][2] Exhaustive chlorination is required to replace all six benzylic hydrogens.

-

Halogen Exchange (Halex) Fluorination: The final step involves reacting the bis(trichloromethyl) intermediate with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).[2] This reaction exchanges the chlorine atoms for fluorine atoms to yield the final product. This step requires specialized equipment, such as a Hastelloy or Monel autoclave, to handle the highly corrosive HF.[9]

Figure 2. Workflow for the conversion of the xylene intermediate to the final product.

Experimental Protocol: 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene

Step C: 2,3-Difluoro-1,4-bis(trichloromethyl)benzene

-

Charge a quartz reaction vessel equipped with a gas inlet, reflux condenser, and a UV lamp with 2,3-difluoro-p-xylene (71 g, 0.5 mol).

-

Heat the liquid to 120-140°C and begin bubbling chlorine gas through the stirred solution while irradiating with the UV lamp.

-

Monitor the reaction progress by ¹H NMR (disappearance of the methyl proton signals) or by measuring the density of the reaction mixture.

-

Continue chlorination until the desired degree of conversion is achieved. The reaction is complete when all six benzylic protons have been substituted.

-

Once complete, stop the chlorine flow and UV irradiation. Purge the system with nitrogen to remove excess chlorine and HCl gas. The crude product can be used directly in the next step.

Step D: 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene

-

Warning: This procedure involves anhydrous hydrogen fluoride and high pressures and must be conducted by trained personnel in a specialized high-pressure laboratory.

-

Charge a high-pressure autoclave made of a corrosion-resistant alloy (e.g., Hastelloy-C) with the crude 2,3-difluoro-1,4-bis(trichloromethyl)benzene (174 g, 0.5 mol). A fluorination catalyst, such as antimony(V) chloride (SbCl₅), may be added if necessary.[2]

-

Seal the reactor and cool it to -20°C. Evacuate the vessel and carefully condense anhydrous hydrogen fluoride (HF, ~18 mol) into it.

-

Slowly heat the sealed reactor to 100-150°C. The pressure will increase significantly. Maintain this temperature and stir for several hours.[2]

-

Monitor the reaction by sampling (if possible) or based on predetermined reaction times.

-

After the reaction is complete, cool the autoclave to 0°C and carefully vent the excess HF and by-product HCl into a caustic scrubber.

-

Pour the crude product onto ice, separate the organic layer, wash with dilute aqueous NaOH, then water, and dry over MgSO₄.

-

The final product, 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene, is purified by fractional distillation under reduced pressure.

Summary of Transformations and Reagents

| Stage | Starting Material | Key Reagents | Product | Rationale & Key Considerations |

| 1A | p-Xylene | Conc. HNO₃, Conc. H₂SO₄ | 2,3-Dinitro-p-xylene | Electrophilic aromatic substitution. Requires careful temperature control to manage regioselectivity and prevent over-nitration. |

| 1B | 2,3-Dinitro-p-xylene | H₂, 10% Pd/C | 2,3-Diamino-p-xylene | Standard, clean reduction of nitro groups to amines. |

| 2 | 2,3-Diamino-p-xylene | 1. NaNO₂, HBF₄ 2. Heat (Δ) | 2,3-Difluoro-p-xylene | Balz-Schiemann reaction. A reliable method for aryl fluoride synthesis. Requires careful handling of potentially explosive diazonium salt intermediates.[6] |

| 3 | 2,3-Difluoro-p-xylene | Cl₂, UV light or AIBN | 2,3-Difluoro-1,4-bis(trichloromethyl)benzene | Free-radical side-chain halogenation. Reaction must be driven to completion to ensure full chlorination of both methyl groups. |

| 4 | 2,3-Difluoro-1,4-bis(trichloromethyl)benzene | Anhydrous HF, (optional catalyst) | 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene | Halogen exchange (Halex) fluorination. Highly effective but requires specialized equipment due to the corrosive nature of HF and high pressures involved.[2][8] |

Conclusion

This technical guide presents a comprehensive and logically structured synthetic route to 2,3-Difluoro-1,4-bis(trifluoromethyl)benzene. While no direct synthesis has been reported, the proposed pathway relies on a series of well-understood and scalable chemical reactions. The key transformations—nitration/reduction, the Balz-Schiemann reaction, and particularly the industrial-scale chlorination/fluorination of benzylic methyl groups—provide a robust foundation for the successful synthesis of this complex, highly fluorinated target molecule. The successful execution of this pathway, especially the final halogen exchange step, requires significant expertise in handling hazardous materials and specialized high-pressure equipment. This proposed route offers a clear roadmap for researchers aiming to access this and other similarly complex polyfluorinated aromatic compounds.

References

- Murray, J. V., & McBee, E. T. (1947). Production of Bis(trifluoromethyl)benzene. Industrial & Engineering Chemistry, 39(3), 302–305.

-

Lyons, T. W., Guironnet, D., Findlater, M., & Brookhart, M. (2012). Synthesis of p-xylene from ethylene. Journal of the American Chemical Society, 134(38), 15708–15711. Available at: [Link]

- Central Glass Company, Limited. (1999). Method for producing bis(trifluoromethyl)benzene. European Patent EP 0953557 A1.

- Central Glass Company, Limited. (2004). Method for producing bis(trifluoromethyl)benzene. European Patent EP0953557B1.

-

Hopkinson, M. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved January 21, 2026, from [Link]

- McBee, E. T., et al. (1949). J. Am. Chem. Soc., 71, 1490-1491.

-

Ritter, T. (2012). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard University. Available at: [Link]

-

Khan Academy. (n.d.). Halogen exchange method. Retrieved January 21, 2026, from [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved January 21, 2026, from [Link]

-

Sanford, M. S., & Paquin, J. F. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Angewandte Chemie International Edition, 57(42), 13933-13937. Available at: [Link]

-

Wang, Y., & Wang, Z. (2017). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 22(9), 1533. Available at: [Link]

-

Scientific Update. (2019). The Balz-Schiemann Reaction. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 9. dash.harvard.edu [dash.harvard.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene

Introduction: The Strategic Role of Fluorination in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1][2]

This guide provides a comprehensive technical overview of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene, a highly fluorinated aromatic compound. While specific experimental data for this particular molecule is not extensively published, this document will serve as a practical guide for researchers by detailing the methodologies for determining its key physicochemical properties. We will draw upon established principles and data from structurally related compounds to provide context and predictive insights, empowering scientists in their research and development endeavors.

Molecular Identity and Structural Characteristics

This compound is a derivative of benzene featuring two fluorine atoms and two trifluoromethyl groups attached to the aromatic ring. This substitution pattern results in a molecule with a high fluorine content, which is expected to significantly influence its physical and chemical behavior.

| Identifier | Value | Source(s) |

| IUPAC Name | 2,3-difluoro-1,4-bis(trifluoromethyl)benzene | [3] |

| CAS Number | 1099597-67-7 | [3] |

| Molecular Formula | C₈H₂F₈ | [4] |

| Molecular Weight | 250.09 g/mol | [4] |

| Canonical SMILES | C1=C(C(=C(C=C1C(F)(F)F)F)F)C(F)(F)F | - |

| InChI Key | PNOYZOCIRIBZSK-UHFFFAOYSA-N | [3] |

Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value | Context and Rationale |

| Melting Point | Likely a low-melting solid or liquid at room temperature. | Benzotrifluoride has a melting point of -29.05 °C.[5] Increased symmetry and molecular weight in the target compound might raise the melting point. |

| Boiling Point | Expected to be in the range of 110-130 °C. | 1,4-Bis(trifluoromethyl)benzene has a boiling point of 116 °C. The additional fluorine atoms would likely increase the boiling point slightly due to increased molecular weight and polarity. |

| Density | Expected to be >1.4 g/mL. | The density of 1,4-bis(trifluoromethyl)benzene is 1.381 g/mL, and 1,4-difluoro-2-(trifluoromethyl)benzene is 1.424 g/mL.[6] The high fluorine content of the target molecule suggests a higher density. |

| Solubility | Low solubility in water; soluble in common organic solvents. | Highly fluorinated compounds are typically hydrophobic. Solubility is expected in solvents like ethers, acetone, and chlorinated solvents.[5] |

| LogP (Octanol-Water Partition Coefficient) | Calculated to be approximately 4.01. | This high value indicates significant lipophilicity, a common feature of fluorinated organic molecules. |

Experimental Determination of Physicochemical Properties

The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of a novel organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of an organic solid.

Detailed Protocol:

-

Sample Preparation: A small amount of the solid compound is finely crushed. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a small amount (1-2 mm) of the material into the sealed end.[7][8]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer and a viewing lens.[1]

-

Initial Determination: A rapid heating rate is used to quickly determine an approximate melting range. This saves time in subsequent, more accurate measurements.

-

Accurate Measurement: The apparatus is allowed to cool. A fresh sample is heated, and as the temperature approaches the approximate melting point, the heating rate is slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[1][8]

Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] Like the melting point, it is a key physical constant for identification and purity assessment.

Workflow for Micro-Scale Boiling Point Determination (Thiele Tube Method)

Caption: Micro-scale boiling point determination using the Thiele tube method.

Detailed Protocol:

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[9][10]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is clamped so that it is immersed in the oil of a Thiele tube.[11]

-

Heating: The side arm of the Thiele tube is gently heated. This induces a convection current in the oil, ensuring uniform temperature distribution.[12]

-

Observation: As the liquid heats, trapped air in the capillary tube will escape, followed by the vapor of the substance, creating a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles is observed.[11][12]

-

Data Recording: The heat source is removed. As the apparatus cools, the vapor pressure inside the capillary decreases. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12]

Solubility Assessment

Understanding a compound's solubility profile is critical for applications in drug development (formulation) and synthetic chemistry (reaction conditions and purification). A systematic approach is used to classify the compound based on its solubility in a range of solvents.

Workflow for Solubility Testing

Caption: Systematic workflow for determining the solubility of an organic compound.

Detailed Protocol:

-

General Procedure: Approximately 0.1 g of the solid (or 0.2 mL of the liquid) is added to a test tube containing 3 mL of the solvent. The mixture is vigorously agitated. A substance is considered soluble if it dissolves completely.[13]

-

Water: Solubility in water suggests the presence of polar functional groups. For this compound, insolubility is expected.

-

Aqueous Base (5% NaOH): Solubility in dilute sodium hydroxide indicates an acidic functional group.

-

Aqueous Acid (5% HCl): Solubility in dilute hydrochloric acid suggests a basic functional group, most commonly an amine.[2]

-

Organic Solvents: Solubility should be tested in a range of common organic solvents (e.g., diethyl ether, acetone, dichloromethane, hexanes) to establish a profile for synthetic and purification purposes.[14]

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For a highly fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Solvent Selection: A deuterated solvent in which the compound is soluble is chosen (e.g., CDCl₃, acetone-d₆, DMSO-d₆). For fluorinated compounds, the choice of solvent can slightly influence the chemical shifts, so it should always be reported.[15]

-

Concentration: A sufficient concentration (typically 5-20 mg in 0.5-0.7 mL of solvent) is prepared.

-

Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard reference. For ¹⁹F NMR, an external or internal standard such as CFCl₃ or another stable fluorinated compound is used.[16][17]

Expected NMR Spectral Features

-

¹H NMR: Due to the fully substituted aromatic ring, the ¹H NMR spectrum is expected to be simple, showing only the signals for the two aromatic protons. These protons will appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms.

-

¹³C NMR: The spectrum will show distinct signals for the different carbon environments. The carbons directly attached to fluorine atoms will exhibit large one-bond C-F coupling constants. The trifluoromethyl carbons will appear as quartets due to coupling with the three attached fluorine atoms, though these signals can sometimes be broad and difficult to detect without long acquisition times.[18]

-

¹⁹F NMR: This is the most informative spectrum for this compound. Two distinct signals are expected: one for the aromatic fluorine atoms and one for the trifluoromethyl groups. The high natural abundance and sensitivity of the ¹⁹F nucleus make this a powerful technique.[19][20] The signals will likely show complex splitting patterns due to F-F coupling between the aromatic and trifluoromethyl fluorine atoms. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.[20]

Potential Applications in Research and Development

Given its structure, this compound is a valuable building block and research chemical with potential applications in several fields:

-

Drug Discovery: The introduction of multiple fluorine atoms and trifluoromethyl groups can significantly enhance the metabolic stability and lipophilicity of a drug candidate.[1] This molecule could serve as a key intermediate in the synthesis of novel pharmaceuticals, particularly in areas like oncology, neurology, and infectious diseases where fluorinated drugs have shown considerable success.[16]

-

Agrochemicals: Similar to pharmaceuticals, the properties imparted by fluorine are highly desirable in the design of new pesticides and herbicides, leading to increased potency and environmental persistence.

-

Materials Science: Highly fluorinated aromatic compounds are used in the synthesis of advanced polymers, liquid crystals, and other materials with unique thermal and electronic properties.

Conclusion

This compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. This guide has provided a comprehensive framework for its characterization, detailing the standard experimental protocols for determining its fundamental physicochemical properties. While specific experimental data for this compound remains to be broadly published, the methodologies and comparative insights presented here offer a robust starting point for any researcher or scientist looking to explore its potential. The systematic application of these techniques will undoubtedly pave the way for its successful use in the development of next-generation pharmaceuticals and advanced materials.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar. (1995, February 1). Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

-

Determination of Boiling Point (B.P):. (n.d.). Retrieved from [Link]

-

Method for determining solubility of slightly soluble organic compounds - ACS Publications. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (2022, April 6). Retrieved from [Link]

-

Boiling Point Determination - chemconnections. (n.d.). Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). Retrieved from [Link]

-

Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals. (n.d.). Retrieved from [Link]

-

Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. (n.d.). Retrieved from [Link]

-

(Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem. (n.d.). Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30). Retrieved from [Link]

-

Supporting information - SciEngine. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no ... - Quora. (2018, October 6). Retrieved from [Link]

-

Benzene, 1,3-bis(trifluoromethyl)- | C8H4F6 | CID 223106 - PubChem. (n.d.). Retrieved from [Link]

- DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents. (n.d.).

-

1,4-difluoro-2-(trifluoromethyl)benzene - Stenutz. (n.d.). Retrieved from [Link]

-

Production of Bis(trifluoromethyl)benzene | Industrial & Engineering Chemistry. (n.d.). Retrieved from [Link]

-

Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8) - Cheméo. (n.d.). Retrieved from [Link]

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. scribd.com [scribd.com]

- 3. This compound | 1099597-67-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-difluoro-2-(trifluoromethyl)benzene [stenutz.eu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. quora.com [quora.com]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biophysics.org [biophysics.org]

1H and 19F NMR spectra of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the theoretical ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of this compound. This complex fluoroaromatic compound serves as an exemplary case study for researchers, scientists, and professionals in drug development and materials science. By dissecting its structural asymmetry, we will predict the chemical shifts and intricate spin-spin coupling networks. This guide explains the causal relationships behind spectral features, provides detailed experimental protocols for data acquisition, and utilizes advanced 2D NMR concepts for complete structural verification, thereby offering a field-proven framework for the characterization of highly fluorinated molecules.

Introduction: The Significance of Polysubstituted Fluoroaromatics

This compound is a member of a crucial class of compounds in modern chemistry. The strategic incorporation of fluorine and trifluoromethyl groups into aromatic systems drastically alters their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] This makes such molecules highly valuable in the design of pharmaceuticals, agrochemicals, and advanced materials.[2]

However, the dense substitution pattern of this molecule presents a significant characterization challenge. The molecule lacks any element of symmetry, rendering all four fluorine environments (two aromatic, two trifluoromethyl) and both hydrogen environments chemically distinct. A thorough understanding of its NMR spectra is therefore paramount for unambiguous structural confirmation and quality control. This guide provides the theoretical foundation and practical methodology to approach this challenge with confidence.

Core Principles of ¹H and ¹⁹F NMR

Both ¹H and ¹⁹F nuclei possess a nuclear spin of ½, making them ideal for high-resolution NMR spectroscopy.[3] Fluorine-19 (¹⁹F) NMR offers several distinct advantages:

-

100% Natural Abundance: The ¹⁹F isotope is 100% naturally abundant, providing exceptional sensitivity.[4][5]

-

High Gyromagnetic Ratio: Its high gyromagnetic ratio results in a receptivity that is 83% that of the proton, ensuring strong signal detection.[4]

-

Wide Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, offering outstanding signal dispersion and minimizing peak overlap, even in complex molecules.[3][4]

These properties make ¹⁹F NMR an indispensable tool, while ¹H NMR provides complementary information about the non-fluorinated portions of the molecule. The key to interpreting the spectra of this compound lies in understanding the spin-spin (J) coupling between all magnetic nuclei.

Predicted ¹H NMR Spectrum Analysis

Due to the molecule's asymmetry, the two aromatic protons, H-5 and H-6, are chemically non-equivalent and will produce two separate signals.

-

Chemical Shift (δ): The benzene ring is substituted with four potent electron-withdrawing groups (two -F and two -CF₃). This cumulative deshielding effect will shift both proton signals significantly downfield, likely in the range of δ 7.8 - 8.2 ppm , relative to the typical aromatic proton region (δ 7.0-7.5 ppm).[6][7]

-

Spin-Spin Coupling: Each proton signal will be a complex multiplet due to coupling with multiple nuclei.

-

³J (H-H) Coupling: H-5 and H-6 will couple to each other with a typical ortho coupling constant of ³JH5-H6 ≈ 7-9 Hz .

-

J (H-F) Couplings: Each proton will also exhibit coupling to all four distinct fluorine environments across multiple bonds. The magnitude of these couplings decreases with the number of bonds.[8][9]

-

H-5 will couple to F-3 (³JH5-F3), F-2 (⁴JH5-F2), the CF₃ at C-4 (⁴JH5-CF3), and the CF₃ at C-1 (⁵JH5-CF3).

-

H-6 will couple to F-2 (³JH6-F2), F-3 (⁴JH6-F3), the CF₃ at C-1 (⁴JH6-CF3), and the CF₃ at C-4 (⁵JH6-CF3).

-

-

The resulting signal for each proton will be a "doublet of doublet of quartets of quartets," though in practice, smaller long-range couplings may not be fully resolved, leading to a broadened and complex multiplet structure.

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is predicted to be the most informative, showing four distinct signals corresponding to the two non-equivalent trifluoromethyl groups (CF₃ at C-1, CF₃ at C-4) and the two non-equivalent aromatic fluorines (F-2, F-3).

-

Chemical Shift (δ):

-

Trifluoromethyl Groups (CF₃): These groups typically resonate in a well-defined region of the ¹⁹F spectrum. For aromatic CF₃ groups, the expected chemical shift is between δ -62 to -65 ppm (relative to CFCl₃ at 0 ppm).[3][10][11]

-

Aromatic Fluorines (F): The chemical shifts of F-2 and F-3 are influenced by the neighboring substituents. They are expected to appear in the typical aromatic fluorine region, estimated between δ -120 to -150 ppm .[10][12] The precise shifts are difficult to predict without computational modeling but will be distinct from one another.

-

-

Spin-Spin Coupling: The ¹⁹F spectrum will display a highly complex and informative coupling network. F-F coupling constants are generally larger than H-F couplings and can be observed over many bonds.[3]

-

Signal 1: CF₃ at C-1: This signal will integrate to 3F. It will be split by F-2 (⁴JCF3(1)-F2), F-3 (⁵JCF3(1)-F3), H-6 (⁴JCF3(1)-H6), and H-5 (⁵JCF3(1)-H5). The primary splitting may appear as a triplet or doublet of doublets due to the aromatic fluorines.

-

Signal 2: CF₃ at C-4: This signal will also integrate to 3F. It will be split by F-3 (⁴JCF3(4)-F3), F-2 (⁵JCF3(4)-F2), H-5 (⁴JCF3(4)-H5), and H-6 (⁵JCF3(4)-H6).

-

Signal 3: F-2: This signal (1F) will be coupled to F-3 (³JF2-F3), the CF₃ at C-1 (⁴JF2-CF3(1)), H-6 (³JF2-H6), the CF₃ at C-4 (⁵JF2-CF3(4)), and H-5 (⁴JF2-H5).

-

Signal 4: F-3: This signal (1F) will be coupled to F-2 (³JF3-F2), the CF₃ at C-4 (⁴JF3-CF3(4)), H-5 (³JF3-H5), the CF₃ at C-1 (⁵JF3-CF3(1)), and H-6 (⁴JF3-H6).

-

Summary of Predicted NMR Parameters

The expected chemical shifts and key coupling constants are summarized below. Note that J-values are estimations based on typical ranges found in literature.

| Nucleus | Predicted δ (ppm) | Coupling Partner(s) | Coupling Type | Typical J-Value (Hz) |

| ¹H NMR | ||||

| H-5 | 7.8 – 8.2 | H-6 | ³JHH | 7 – 9 |

| F-3 | ³JHF | 6 – 10 | ||

| CF₃ (C-4) | ⁴JHF | 1 – 3 | ||

| F-2 | ⁴JHF | 1 – 3 | ||

| H-6 | 7.8 – 8.2 | H-5 | ³JHH | 7 – 9 |

| F-2 | ³JHF | 6 – 10 | ||

| CF₃ (C-1) | ⁴JHF | 1 – 3 | ||

| F-3 | ⁴JHF | 1 – 3 | ||

| ¹⁹F NMR | ||||

| CF₃ (C-1) | -62 to -65 | F-2 | ⁴JFF | 10 – 20 |

| F-3 | ⁵JFF | 2 – 5 | ||

| CF₃ (C-4) | -62 to -65 | F-3 | ⁴JFF | 10 – 20 |

| F-2 | ⁵JFF | 2 – 5 | ||

| F-2 | -120 to -150 | F-3 | ³JFF | 20 – 25 |

| H-6 | ³JHF | 6 – 10 | ||

| CF₃ (C-1) | ⁴JFF | 10 – 20 | ||

| F-3 | -120 to -150 | F-2 | ³JFF | 20 – 25 |

| H-5 | ³JHF | 6 – 10 | ||

| CF₃ (C-4) | ⁴JFF | 10 – 20 |

Visualization of Spin-Spin Coupling Networks

To fully appreciate the complexity of the spectra, the coupling pathways for each unique nucleus are visualized below using Graphviz. These diagrams illustrate the through-bond relationships that give rise to the multiplet structures.

Caption: J-Coupling network for the H-5 proton.

Caption: J-Coupling network for the F-2 aromatic fluorine.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide the fundamental data, their complexity necessitates 2D NMR techniques for definitive structural proof.[13][14]

-

¹H-¹⁹F HETCOR/HSQC/HMBC: These heteronuclear correlation experiments are essential. A ¹H-¹⁹F Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly powerful.[15] It would reveal correlations between protons and fluorine atoms separated by 2-4 bonds. For example, a cross-peak between the H-5 signal and the F-3 signal would unequivocally confirm their ³J coupling, while a cross-peak to the CF₃ signal at C-4 would confirm the ⁴J coupling.

-

¹⁹F-¹⁹F COSY: A homonuclear ¹⁹F-¹⁹F Correlation Spectroscopy (COSY) experiment would visualize the entire network of fluorine-fluorine couplings.[16] Cross-peaks would directly connect coupled partners, such as F-2 with F-3 (³J), F-2 with the CF₃ at C-1 (⁴J), and so on, providing a complete map of the fluorinated core.

-

NOESY/HOESY: Nuclear Overhauser Effect Spectroscopy can reveal through-space proximities.[1] A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment could detect spatial proximity between, for example, H-6 and the fluorine atoms of the CF₃ group at C-1, confirming their relative orientation. This can be crucial for distinguishing between isomers.

Experimental Protocol for High-Quality Data Acquisition

Acquiring high-resolution, artifact-free spectra of complex fluorinated molecules requires careful attention to experimental setup. This protocol provides a self-validating system for reliable data.

Step 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is free from fluorine-containing impurities. Chloroform-d is often a good first choice.

-

Concentration: Prepare a sample of approximately 5-10 mg in 0.6 mL of deuterated solvent.

-

Reference Standard: For ¹⁹F NMR, an internal reference is highly recommended for maximum accuracy.[17] While CFCl₃ is the primary standard (0 ppm), it is volatile and not ideal for routine use. A common secondary standard is trifluorotoluene (C₆H₅CF₃) at δ ≈ -63.72 ppm.[10] Add a capillary of the reference or a small, known amount directly to the sample if it does not interfere with analyte signals. For ¹H NMR, the residual solvent peak or tetramethylsilane (TMS) is used.

Step 2: ¹H NMR Acquisition

-

Spectrometer Setup: Use a high-field spectrometer (≥400 MHz) for optimal resolution.

-

Tuning and Matching: Tune the proton probe to the correct frequency and match the impedance.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker systems) is sufficient.

-

Spectral Width (SW): Set a spectral width of ~16 ppm, centered around 7 ppm.

-

Number of Scans (NS): Typically 8 to 16 scans are adequate.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

-

Step 3: ¹⁹F NMR Acquisition

-

Spectrometer Setup: Ensure the spectrometer is equipped with a broadband or fluorine-specific probe. Tune and match the probe for the ¹⁹F frequency.

-

Decoupling: For a standard spectrum showing all H-F couplings, acquire with the proton decoupler turned OFF. For a simplified spectrum showing only F-F couplings, acquire with proton decoupling (zgfhigqn on Bruker systems).[17]

-

Acquisition Parameters:

-

Spectral Width (SW): The wide chemical shift range of fluorine is a critical consideration.[3] A large spectral width of at least 150 ppm (e.g., from -50 to -200 ppm) is necessary to encompass both the CF₃ and aromatic F signals.

-

Transmitter Offset (O1p): Center the spectral window between the expected signal regions (e.g., ~ -100 ppm).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient due to the high sensitivity of ¹⁹F.

-

Relaxation Delay (D1): For accurate integration, a longer relaxation delay is crucial. A value of 10 seconds or 5 times the longest T₁ of interest is recommended to ensure full relaxation.[4][17]

-

Step 4: Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB ≈ 0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration, especially over a wide spectral range.[18]

-

Referencing: Reference the ¹H spectrum to the residual solvent signal and the ¹⁹F spectrum to the internal standard.

Conclusion

The NMR spectral analysis of this compound is a formidable but solvable challenge. Its asymmetry gives rise to distinct signals for every proton and fluorine environment, resulting in highly complex but information-rich 1D spectra. The key to elucidation lies in a systematic approach: predicting chemical shifts based on substituent effects, meticulously mapping the extensive network of H-H, H-F, and F-F couplings, and employing advanced 2D NMR techniques like ¹H-¹⁹F HMBC and ¹⁹F-¹⁹F COSY for unambiguous correlation. The experimental protocols outlined herein provide a robust framework for obtaining high-quality data, ensuring that this powerful analytical technique can be fully leveraged for the structural verification of complex fluoroaromatic compounds vital to modern chemical sciences.

References

-

Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

-

Title: Fluorine NMR Source: University of California, Davis URL: [Link]

-

Title: 19Flourine NMR Source: University of Ottawa URL: [Link]

-

Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Source: ACS Omega URL: [Link]

-

Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: Royal Society of Chemistry URL: [Link]

-

Title: Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: 19F Chemical Shifts and Coupling Constants Source: University of California, Santa Barbara URL: [Link]

-

Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]

-

Title: F19 detection Source: University of California, Santa Barbara URL: [Link]

-

Title: Common 2D (COSY, HSQC, HMBC) Source: San Diego State University NMR Facility URL: [Link]

-

Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: ACS Publications URL: [Link]

-

Title: Advanced 2D NMR Techniques Guide Source: Scribd URL: [Link]

-

Title: Supporting Information for Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides Source: The Royal Society of Chemistry URL: [Link]

-

Title: FLUORINE COUPLING CONSTANTS Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]

-

Title: NMR | Speeding Fluorine Analysis Source: Oxford Instruments URL: [Link]

Sources

- 1. biophysics.org [biophysics.org]

- 2. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]

- 7. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. eclass.uoa.gr [eclass.uoa.gr]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. scribd.com [scribd.com]

- 15. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. F19 detection [nmr.chem.ucsb.edu]

Reactivity and stability of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Reactivity and Stability of 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, pharmacokinetic profile, and binding affinity.[2] Within this context, polyfluorinated aromatic compounds represent a class of building blocks with exceptional utility. This guide focuses on This compound , a compound whose dense fluorination renders its aromatic core highly electron-deficient, unlocking unique avenues of reactivity while ensuring significant stability. This document serves as a technical primer on its core chemical principles, providing field-proven insights into its behavior and synthetic potential.

Molecular Profile and Electronic Architecture

At the heart of this molecule's chemistry is its profound electron-deficient nature.[3] The benzene ring is substituted with four potent electron-withdrawing groups: two fluorine atoms and two trifluoromethyl (CF₃) groups. Both substituent types pull electron density from the π-system through the inductive effect (-I effect). The CF₃ groups are among the strongest electron-withdrawing groups used in medicinal chemistry, while the ortho-difluoro motif further depletes the ring.[4] This severe polarization is the primary driver of the molecule's reactivity, stability, and utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1099597-67-7 | [5][6] |

| Molecular Formula | C₈H₂F₈ | [5] |

| Molecular Weight | 250.09 g/mol | [6] |

| IUPAC Name | 2,3-difluoro-1,4-bis(trifluoromethyl)benzene | [6] |

| Purity | ≥95-98% (Typical Commercial Grade) | [5][6] |

| Calculated LogP | 4.01 | [6] |

| Fsp³ | 0.25 |[6] |

Chemical Reactivity: A Focus on Electron Deficiency

The depleted electron density of the aromatic core dictates that its primary mode of reaction will be with nucleophiles, not electrophiles. The molecule is highly resistant to electrophilic aromatic substitution but is primed for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this scaffold is Nucleophilic Aromatic Substitution (SNAr).[7] The strong electron-withdrawing groups are exceptionally effective at stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is the hallmark of the stepwise addition-elimination mechanism.[8][9]

Mechanism and Regioselectivity:

Nucleophilic attack occurs at a carbon atom bearing a suitable leaving group (in this case, fluorine). The stability of the resulting Meisenheimer complex determines the reaction's feasibility and regioselectivity. For this compound, the two fluorine atoms are the leaving groups.

-

Activation: The CF₃ groups, being powerful activators, strongly stabilize the negative charge when it is delocalized onto the carbons to which they are attached (ortho and para positions).

-

Predicted Regioselectivity: Nucleophilic attack is expected to occur exclusively at the C2 and C3 positions. The CF₃ group at C1 provides strong para-stabilization for an attack at C2, while the CF₃ group at C4 provides strong ortho-stabilization. The fluorine at C3 provides additional ortho-stabilization. A similar rationale applies to an attack at C3. Given the symmetry, both positions are electronically similar, though steric hindrance from an adjacent CF₃ group might play a minor role depending on the nucleophile's bulk.

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.

Exemplary Protocol: Synthesis of an Aryl Ether Derivative

This protocol describes a general procedure for the reaction with an oxygen-based nucleophile, which can be adapted for various phenols. The choice of a mild base and an aprotic polar solvent is critical for success.[7][10]

-

Reagent Preparation: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol, 250 mg).

-

Nucleophile and Base Addition: Add the desired phenol (e.g., 4-methoxyphenol, 1.1 mmol, 137 mg) and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired aryl ether.

Table 2: Predicted SNAr Reactivity with Common Nucleophiles

| Nucleophile Type | Example | Typical Conditions | Expected Product |

|---|---|---|---|

| O-Nucleophiles | Phenols, Alcohols | K₂CO₃ or Cs₂CO₃ in DMF, DMSO | Aryl Ethers |

| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃ or Et₃N in MeCN, NMP | Anilines |

| S-Nucleophiles | Thiols | K₂CO₃ or K₃PO₄ in DMSO | Thioethers |

Reactivity of Trifluoromethyl Groups

While exceptionally stable, the C-F bonds of the trifluoromethyl group are not entirely inert. Recent advances in photoredox catalysis have enabled the selective C-F bond functionalization of unactivated trifluoromethylarenes.[11][12]

This chemistry proceeds via a single-electron reduction of the trifluoromethylarene to form a radical anion. This intermediate rapidly eliminates a fluoride ion to generate a difluorobenzylic radical, which can be trapped by various partners.

Caption: General workflow for photocatalytic reductive defluoroalkylation.

This pathway provides a powerful method for converting a robust CF₃ group into a versatile difluoroalkyl moiety (Ar-CF₂R or Ar-CF₂H), which can serve as a bioisostere for ethers, ketones, or act as a lipophilic hydrogen bond donor.[11]

Thermal and Chemical Stability

The high density of C-F bonds imparts exceptional stability to the molecule. The C-F bond is one of the strongest single bonds in organic chemistry, making the compound resistant to many chemical transformations and thermal degradation.

Chemical Compatibility

This compound is expected to be stable across a wide pH range and resistant to common oxidizing and reducing agents under non-forcing conditions. Its primary vulnerability is to strong nucleophiles, as detailed in the reactivity section.

Table 3: General Chemical Compatibility Profile

| Chemical Class | Compatibility | Notes |

|---|---|---|

| Strong Acids (non-nucleophilic) | Excellent | Stable in acids like H₂SO₄, TfOH at moderate temperatures.[13] |

| Strong Bases (non-nucleophilic) | Good | Stable to bases like NaH, but vulnerable to nucleophilic hydroxides at high T. |

| Oxidizing Agents | Excellent | Resistant to agents like KMnO₄, CrO₃. |

| Reducing Agents (Hydride) | Excellent | Stable to agents like NaBH₄, LiAlH₄. |

| Strong Nucleophiles | Poor | Reacts readily with amines, alkoxides, thiolates.[7] |

| Halogenated Solvents | Excellent | Chemically compatible for use as a solvent or solute.[14] |

| Aqueous Solutions | Excellent | Highly insoluble and resistant to hydrolysis. |

Thermal Stability

Polyfluorinated aromatic compounds are known for their high thermal stability.[15] Decomposition typically requires temperatures well in excess of 300-400 °C. When decomposition does occur, it generally proceeds through homolytic bond cleavage (C-C or C-F) to generate radical intermediates.[16]

-

Initiation: The weakest bonds, likely the C-C bonds between the aromatic ring and the CF₃ groups, would cleave first at very high temperatures.

-

Decomposition Products: Pyrolysis would likely lead to a complex mixture of smaller perfluorinated fragments and potentially polycyclic aromatic hydrocarbons through recombination reactions.[16]

-

Practical Implications: The compound is stable enough for high-temperature reactions (e.g., S

NAr at >150 °C) and distillations. Significant decomposition is not expected under typical laboratory or pharmaceutical processing conditions. Studies on related perfluoroalkyl substances (PFAS) show that mineralization often requires temperatures exceeding 700 °C.[17][18]

Significance in Drug Discovery and Development

The 2,3-difluoro-1,4-bis(trifluoromethyl)phenyl scaffold is a valuable building block for several key reasons:

-

Metabolic Stability: The C-F bonds are highly resistant to metabolic cleavage (e.g., by Cytochrome P450 enzymes), which can block common sites of metabolism and increase a drug's half-life.[1]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the substituents can significantly lower the pKa of proximal basic groups (e.g., amines), which can be used to tune solubility, cell permeability, and off-target activity (e.g., hERG binding).[2]

-

Conformational Control: Fluorine substitution can influence molecular conformation through stereoelectronic effects, potentially locking a molecule into its bioactive conformation.

-

Unique Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, enhancing binding affinity.

Conclusion

This compound is a highly stable yet synthetically versatile platform molecule. Its reactivity is dominated by its profound electron-deficient character, making it an excellent substrate for nucleophilic aromatic substitution. The fluorine atoms serve as predictable leaving groups, allowing for the controlled introduction of a wide array of functional groups relevant to medicinal chemistry. While the trifluoromethyl groups are generally robust, modern synthetic methods offer pathways for their selective transformation. This combination of high stability and predictable, powerful reactivity makes this scaffold an authoritative choice for researchers seeking to leverage the unique benefits of fluorine in the design of next-generation pharmaceuticals and advanced materials.

References

-

Science.gov. (n.d.). electron deficient aromatic: Topics by Science.gov. Retrieved January 21, 2026, from [Link]

- Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015.

-

Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved January 21, 2026, from [Link]

- Xiao, X. (2025). Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. In ACS Symposium Series (Vol. 16, Chap. 5, pp. 88-111). American Chemical Society.

-

Xiao, X. (n.d.). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. UND Scholarly Commons. Retrieved January 21, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 21, 2026, from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

- Xiao, X., et al. (2021). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. Environmental Science & Technology Letters, 8(7), 579-585.

- Longendyke, G. K., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5431-5451.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Krossing, I., et al. (2018). A Planar Five‐Membered Aromatic Ring Stabilized by Only Two π‐Electrons.

- Wheeler, S. E. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 46(4), 1029-1038.

-

Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (n.d.). Retrieved January 21, 2026, from [Link]

- Alsufyani, M., et al. (2020). The effect of aromatic ring size in electron deficient semiconducting polymers for n-type organic thermoelectrics. Journal of Materials Chemistry C, 8(44), 15150-15155.

- Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry, 132(10), 793-798.

- Lee, H., et al. (2021).

- Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.

- Google Patents. (n.d.). DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene.

- Isley, N. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(42), 14901-14904.

- Gutierrez, O., et al. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 141(38), 15004-15009.

- Cole, E. C., et al. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 25(9), 1530-1534.

-

Fluimac. (n.d.). Chemical compatibility table. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. electron deficient aromatic: Topics by Science.gov [science.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 1099597-67-7 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fluimac.com.au [fluimac.com.au]

- 15. books.rsc.org [books.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 18. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Landscape of C₈H₂F₈ Isomers for Advanced Research

This technical guide provides a comprehensive overview of the molecular formula C₈H₂F₈, focusing on its potential isomers, their predicted properties, and their relevance in the fields of chemical synthesis and drug discovery. While a specific, commercially available compound with this exact formula is not widely documented, this guide synthesizes established principles of fluorine chemistry and data from analogous partially fluorinated cyclic compounds to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's physicochemical and biological characteristics. These effects include altered acidity/basicity, enhanced metabolic stability, increased lipophilicity, and the ability to modulate conformation.[1] The molecular formula C₈H₂F₈ represents a fascinating and underexplored area of chemical space, offering the potential for novel scaffolds with unique therapeutic or material properties. This guide will delve into the theoretical and practical considerations for a representative isomer of this class, a partially fluorinated cyclooctane, to illuminate the possibilities these compounds hold.

Molecular Formula and Isomeric Landscape of C₈H₂F₈

The molecular formula C₈H₂F₈ indicates a high degree of fluorination on an eight-carbon backbone. This formula can correspond to a multitude of constitutional and stereoisomers, including acyclic, monocyclic, and polycyclic structures. For the purpose of this in-depth guide, we will focus our analysis on a representative and structurally intriguing isomer: all-cis-1,2,3,4,5,6,7,8-octafluorocyclooctane . This particular arrangement, with all fluorine and hydrogen atoms on the same face of the cyclooctane ring, presents a unique polarity and conformational profile.

Calculated Molecular Weight and Physicochemical Properties

The molecular weight and key physicochemical properties of C₈H₂F₈ can be calculated and are summarized in the table below. These values are essential for analytical characterization and for predicting the behavior of these molecules in various experimental settings.

| Property | Value |

| Molecular Formula | C₈H₂F₈ |

| Exact Mass | 266.0084 g/mol |

| Molecular Weight | 266.08 g/mol |

| Elemental Composition | C: 36.11%, H: 0.76%, F: 63.13% |

Synthesis and Chemical Reactivity

The synthesis of partially fluorinated cycloalkanes presents a significant challenge due to the high reactivity of many fluorinating agents and the potential for complex reaction pathways, including carbocation rearrangements.[2] However, several strategies can be envisioned for the synthesis of C₈H₂F₈ isomers, drawing from established methods in fluorine chemistry.

Proposed Synthetic Pathways

A plausible synthetic route to a partially fluorinated cyclooctane could involve the multi-step fluorination of a suitable cyclooctene or cyclooctadiene precursor.

Caption: Proposed electrophilic fluorination pathway.

A general procedure for electrophilic fluorination of a cyclic ketone precursor, which could be adapted for a C8 system, is as follows:

Experimental Protocol: Electrophilic Fluorination [3]

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 50 mL of acetonitrile (CH₃CN) and an electrophilic fluorinating agent such as Selectfluor® (1.1 equivalents).

-

Dissolution: The mixture is stirred until the fluorinating agent is completely dissolved.

-

Substrate Addition: The cyclooctane-based precursor (1 equivalent) is added slowly to the reaction mixture with continuous stirring.

-

Reaction Conditions: The reaction vessel is sealed and allowed to stir at room temperature for 24-96 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The resulting residue is redissolved in approximately 20 mL of dichloromethane (CH₂Cl₂) and washed three times with 20 mL of distilled water.

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the desired fluorinated product.

Reactivity and Stability

The presence of eight fluorine atoms is expected to significantly influence the reactivity of the C-H bonds in C₈H₂F₈. The strong electron-withdrawing effect of fluorine will increase the acidity of the remaining protons, making them more susceptible to deprotonation by a strong base. The C-F bonds themselves are exceptionally strong, rendering the molecule largely inert to many chemical transformations.

Analytical Characterization

The unambiguous identification of a specific C₈H₂F₈ isomer would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules.[4]

-

¹H NMR: The proton NMR spectrum would be expected to show a complex multiplet for the two hydrogen atoms, with coupling to adjacent fluorine atoms. The chemical shift of these protons would be significantly downfield due to the deshielding effect of the numerous fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the electronic environment of each fluorine atom. For a highly symmetrical isomer like all-cis-1,2,3,4,5,6,7,8-octafluorocyclooctane, a simplified spectrum might be observed.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments and their coupling to attached fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the C₈H₂F₈ isomer.[5] High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.[5] Fragmentation patterns observed in the mass spectrum could also offer clues to the molecule's structure.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong C-F stretching absorptions, typically in the range of 1000-1400 cm⁻¹. The C-H stretching vibrations would be observed around 2900-3000 cm⁻¹.[6]

Caption: A typical analytical workflow for C₈H₂F₈ isomers.

Applications in Drug Discovery and Development

Partially fluorinated cycloalkanes are emerging as important building blocks in drug discovery.[7][8] The introduction of fluorine can modulate key drug-like properties, leading to improved efficacy and pharmacokinetic profiles.

Modulation of Physicochemical Properties

-

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral absorption.[2]

-

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thus increasing the half-life of a drug candidate.[1]

-

Conformational Control: The introduction of multiple fluorine atoms can impose conformational constraints on the cyclooctane ring, which can be exploited to lock a molecule into a bioactive conformation.

Bioisosteric Replacement

Fluorinated motifs can serve as bioisosteres for other functional groups. For example, a difluoromethylene group (CF₂) is often used as a bioisostere for an ether oxygen or a carbonyl group.

The potential applications of C₈H₂F₈ isomers in drug discovery are vast, ranging from their use as novel scaffolds for kinase inhibitors to their incorporation into central nervous system (CNS) drugs where increased lipophilicity can aid in crossing the blood-brain barrier.[1]

Safety and Handling

Highly fluorinated compounds require careful handling in a laboratory setting. Although specific toxicity data for C₈H₂F₈ isomers are not available, general precautions for handling fluorinated organic compounds should be followed. These include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of vapors or direct contact with the skin.

Conclusion

References

-

Ishii, A., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(22), e202200365. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octafluoropentacyclo(4.2.0.02,5.03,8.04,7)octane. National Center for Biotechnology Information. Available at: [Link]

-

University of St Andrews. (n.d.). Studies on selectively fluorinated cycloalkanes. University of St Andrews Research Portal. Available at: [Link]

-

Chen, Z., et al. (2021). Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers. Polymer Chemistry, 12(34), 4899-4908. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

-

ResearchGate. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octamethylcyclooctane. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Cyclooctane-1,2,3,4,5,6,7,8-octol. National Center for Biotechnology Information. Available at: [Link]

-

Mlostoń, G., et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials, 15(20), 7244. Available at: [Link]

-

ZORA (Zurich Open Repository and Archive). (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. University of Zurich. Available at: [Link]

-

Kiss, L., et al. (2014). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 10, 1239–1247. Available at: [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available at: [Link]

-

ResearchGate. (n.d.). Some examples of experimentally reported fluorinated cyclohexanes. Available at: [Link]

-

Preprints.org. (2024). Fluorine in Drug Discovery: Role, Design and Case Studies. Available at: [Link]

-

PubChem. (n.d.). Perfluorooctane. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Octafluoronaphthalene. National Center for Biotechnology Information. Available at: [Link]

-

Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros. Available at: [Link]

-

YouTube. (2020). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. Available at: [Link]

-

YouTube. (2020). IR/NMR example 2. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. lehigh.edu [lehigh.edu]

- 6. scribd.com [scribd.com]

- 7. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Electronic properties of fluorinated benzene derivatives

An In-Depth Technical Guide to the Electronic Properties of Fluorinated Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into benzene rings is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the nuanced electronic effects that arise from the fluorination of benzene derivatives. We move beyond simplistic descriptions to elucidate the fundamental principles governing these changes, from the dualistic nature of fluorine's electronic influence to its profound impact on intermolecular interactions and molecular reactivity. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with field-proven experimental and computational methodologies for the precise characterization and strategic application of these unique compounds.

The Fluorine Paradox: Deconstructing the Electronic Influence on the Benzene Ring

The introduction of fluorine, the most electronegative element, onto a benzene ring induces a complex interplay of electronic effects that cannot be explained by inductive effects alone. Understanding this duality is critical for predicting the behavior of fluorinated aromatics.